N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide
Description
N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a carboxamide group, a thiazole ring, and a methylpyridine moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-16-13-22-8-7-19(16)24-21(27)26-11-9-25(10-12-26)14-18-15-28-20(23-18)17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJUWIUQFQFKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a phenyl-substituted thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic conditions.
Piperazine Derivatization: The piperazine ring is then functionalized with a carboxamide group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Coupling: The thiazole derivative is coupled with the piperazine derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development, especially in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate
- N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-sulfonamide
- N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-phosphonate
Uniqueness
What sets N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in research and industrial applications where precise molecular interactions are crucial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
